8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane

CNS drug design oral bioavailability physicochemical property optimization

8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane (CAS 64097-82-1) is a spirocyclic diamine of the 2,8-diazaspiro[4.5]decane family, bearing an N8-benzyl substituent and an N2-methyl substituent. This fully substituted tertiary diamine (C₁₆H₂₄N₂, MW 244.38) exhibits a calculated LogP of 2.48 and a topological polar surface area (TPSA) of 6.48 Ų, classifying it as a low-polarity, lipophilic building block with zero hydrogen-bond donors.

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
Cat. No. B13936522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H24N2/c1-17-10-7-16(14-17)8-11-18(12-9-16)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3
InChIKeyLYDPWARMDKASKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane – Physicochemical Identity and Scaffold Context for Procurement-Relevant Characterization


8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane (CAS 64097-82-1) is a spirocyclic diamine of the 2,8-diazaspiro[4.5]decane family, bearing an N8-benzyl substituent and an N2-methyl substituent. This fully substituted tertiary diamine (C₁₆H₂₄N₂, MW 244.38) exhibits a calculated LogP of 2.48 and a topological polar surface area (TPSA) of 6.48 Ų, classifying it as a low-polarity, lipophilic building block with zero hydrogen-bond donors . The 2,8-diazaspiro[4.5]decane scaffold has been employed extensively in medicinal chemistry as a conformationally constrained bioisostere for piperazine and as a core template in glycoprotein IIb/IIIa antagonists, soluble epoxide hydrolase inhibitors, and kinase inhibitor programs [1] [2].

Scaffold Conformationally constrained 2,8-diazaspiro[4.5]decane core for bioisostere design
Physicochemical profile Zero H-bond donors, low TPSA – supports permeability-focused optimization
Known utility Class-level precedent in kinase, GPIIb/IIIa, and sEH inhibitor programs

Why 8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane Cannot Be Freely Interchanged with Off-the-Shelf Spirocyclic Amines


Close-in analogs of the 2,8-diazaspiro[4.5]decane series differ markedly in their hydrogen-bond donor (HBD) count and lipophilicity, two parameters that dictate passive permeability, metabolic stability, and off-target promiscuity in drug discovery programs. 8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane is distinguished by its fully substituted diamine architecture (HBD = 0), whereas the corresponding 8-benzyl-NH analog (CAS 336191-15-2) and the 2-benzyl regioisomer (CAS 867009-61-8) each possess one HBD and higher TPSA values [1] . These physicochemical differences translate into divergent ADME profiles, making indiscriminate interchange a high-risk proposition in lead optimization. The quantitative differential evidence below substantiates why this compound occupies a unique pharmaceutical property space and should be evaluated as a discrete chemotype rather than a generic spirocyclic building block.

HBD count mismatch

8-Benzyl-NH analog carries one H-bond donor; permeability and efflux profile may shift significantly relative to the fully alkylated target compound.

Regioisomeric LogP divergence

2-Benzyl regioisomer exhibits lower calculated LogP; tissue distribution and metabolic clearance predictions may not transfer.

TPSA elevation in des-methyl analogs

NH-containing spirocyclic amines show substantially higher polar surface area; CNS penetration forecast cannot be assumed equivalent.

8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane – Head-to-Head and Cross-Study Differentiation Metrics


TPSA Reduction vs. 8-Benzyl-NH Analog: A 2.35-Fold Lower Polar Surface Area

8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane exhibits a calculated TPSA of 6.48 Ų compared with 15.27 Ų for the des-methyl (NH) analog 8-benzyl-2,8-diazaspiro[4.5]decane. This 2.35-fold reduction in polar surface area underscores the compound's superior predicted passive membrane permeability [1].

TPSA reduction
Reported
6.48 Ų vs. NH analog 15.27 Ų
Lower TPSA predicts higher passive permeability; CNS design relevant
Computational prediction; no experimental permeability data for this pair
CNS drug design oral bioavailability physicochemical property optimization

LogP Differentiation vs. 2-Benzyl-2,8-diazaspiro[4.5]decane: A Δ0.33–0.45 Log Unit Increase in Lipophilicity

The experimental/computed LogP of 8-benzyl-2-methyl-2,8-diazaspiro[4.5]decane ranges from 2.48 to 2.60, whereas the regioisomeric 2-benzyl-2,8-diazaspiro[4.5]decane (benzyl on the pyrrolidine nitrogen) displays a LogP of 2.15. The Δ = 0.33–0.45 log units represents a significant differential in predicted tissue distribution and metabolic clearance .

LogP shift
Data to verify
Target LogP 2.48–2.60 vs. 2-benzyl isomer 2.15
Higher lipophilicity may alter distribution volume and CYP-mediated metabolism
Sources not identified; shake-flask LogP unavailable
lipophilic efficiency metabolic stability off-target mitigation

Hydrogen-Bond Donor Elimination: HBD = 0 vs. HBD = 1 for In-Class NH Analogs

Unlike the closely related 8-benzyl-2,8-diazaspiro[4.5]decane and 2-benzyl-2,8-diazaspiro[4.5]decane, which each carry one secondary amine HBD, the fully N-alkylated 8-benzyl-2-methyl derivative has zero HBDs. This functional distinction is predicted to reduce P-glycoprotein recognition and improve Caco-2 permeability and oral bioavailability .

HBD elimination
Class-level
0 HBD vs. NH analogs 1 HBD
Zero HBD predicts lower efflux ratio and improved passive diffusion
No direct Caco-2/MDCK data; literature trend inference
permeability efflux ratio blood-brain barrier penetration

Spirocyclic Conformational Restriction: Class-Level Potency Advantage Over Linear Diamine Analogs

In the 2,8-diazaspiro[4.5]decane-based GPIIb/IIIa antagonist program, spirocyclic scaffolds delivered potent platelet aggregation inhibition (IC₅₀ values in the low nanomolar range in solid-phase ELISA and PRP assays), demonstrating that the spiro architecture provides a productive preorganized geometry for receptor binding. While the exact target compound was not directly tested in this series, the class-wide SAR establishes the spirocyclic constraint as a critical driver of potency that would be lost with flexible linear diamines such as N-benzylpiperazine [1].

Spirocyclic constraint
Class-level
GPIIb/IIIa series: analog IC₅₀ 4 nM (ELISA)
Class-level SAR supports preorganization benefit; direct validation with target compound needed
Target compound not tested; scaffold SAR from J. Med. Chem. 2004
target engagement entropic penalty scaffold preorganization

8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane – Evidence-Backed Procurement-Relevant Application Scenarios


CNS-Targeted Kinase Inhibitor Lead Optimization

The compound's low TPSA (6.48 Ų) and zero HBD count, combined with a moderate LogP (2.48–2.60), position it as a highly brain-penetrant building block for CNS kinase programs (e.g., RIPK1, TYK2/JAK1). Compared to 8-benzyl-NH analogs (TPSA 15.27 Ų, HBD = 1), this chemotype is predicted to achieve superior brain-to-plasma ratios, making it the preferred amine component when designing CNS-active ATP-competitive inhibitors [1].

Passive Permeability-Driven Fragment-Based Drug Discovery

With zero HBD and a TPSA of only 6.48 Ų, this compound conform to the 'rule-of-thumb' guidelines for high passive permeability fragments (TPSA < 60 Ų, HBD ≤ 1). It can serve as a control spirocyclic amine fragment in permeability screening cascades, where the NH-containing analogs (HBD = 1, TPSA 15.27 Ų) would be expected to exhibit higher efflux ratios and lower intrinsic permeability . This physicochemical differentiation enables the construction of a permeability SAR around the core scaffold.

Spirocyclic Monomer for Polyimide Film Synthesis with Tailored Optical Properties

The 2,8-diazaspiro[4.5]decane scaffold has been disclosed in patent literature as a monomer for producing polyimide films with excellent optical transparency and thermal stability . The N,N'-disubstituted derivative (8-benzyl-2-methyl) provides a fully alkylated diamine with controlled reactivity (no primary or secondary amines), enabling precise stoichiometric control during polycondensation, unlike its NH-bearing analogs that may lead to branching or premature crosslinking.

SAR Studies on N-Alkylation Effects in Spirocyclic Amine Series

As a fully substituted tertiary diamine, this compound is directly comparable to its mono-NH counterparts in matched-pair analyses. Researchers can employ this compound to systematically evaluate the impact of removing the final HBD on permeability, metabolic stability (reduced CYP-mediated N-demethylation vs. N-dealkylation), and selectivity. The LogP shift (Δ ~0.3–0.5 log units vs. the 2-benzyl isomer) provides a quantitative anchor for structure-property relationship (SPR) models .

Application
Selection Property
Validation Focus
CNS kinase inhibitor design
Low TPSA, zero HBD amine building block
Brain penetration and efflux ratio in vitro
Permeability-focused fragment screening
Minimal TPSA, zero HBD fragment
PAMPA / Caco-2 permeability ranking
Polyimide monomer synthesis
Fully alkylated diamine with controlled reactivity
Polycondensation stoichiometry and film optics
N-alkylation SAR studies
Matched-pair HBD/LogP control compound
Metabolic stability and SPR model validation
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